(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile
Description
(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a nitrile group
Properties
IUPAC Name |
(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c1-27-22-11-10-18(13-23(22)28-2)21-15-29-24(26-21)19(14-25)12-17-8-5-7-16-6-3-4-9-20(16)17/h3-13,15H,1-2H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGXMGIBQRFJCD-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The naphthalene moiety is then introduced via a Suzuki coupling reaction, and the nitrile group is added through a dehydration reaction of an amide or an aldoxime.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or nitric acid can facilitate electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery programs targeting specific biological pathways.
Medicine
In medicinal chemistry, (E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of (E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol: Known for its anti-inflammatory properties.
(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-yl acetate: Exhibits similar bioactivity but with different pharmacokinetic properties.
cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene: Another compound with potential therapeutic applications.
Uniqueness
(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile stands out due to its unique combination of a thiazole ring, a naphthalene moiety, and a nitrile group. This structure imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
